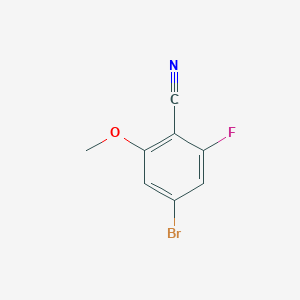

4-Bromo-2-fluoro-6-methoxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-6-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVMSHGRUGIUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726478 | |

| Record name | 4-Bromo-2-fluoro-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457051-15-9 | |

| Record name | 4-Bromo-2-fluoro-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluoro-6-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-Bromo-2-fluoro-6-methoxybenzonitrile" molecular weight

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methoxybenzonitrile

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, this compound. We will delve into its core properties, logical synthesis strategies, reactivity, and its pivotal role as a versatile building block in modern chemical research, grounded in established scientific principles.

Introduction and Strategic Importance

This compound is a highly functionalized aromatic compound that has emerged as a valuable intermediate in the synthesis of complex molecular architectures. Its strategic importance lies in the orthogonal reactivity of its distinct functional groups—a nitrile, a bromine atom, a fluorine atom, and a methoxy group—all positioned on a central benzene ring. This unique arrangement allows for sequential and selective chemical transformations, making it a sought-after precursor in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] While direct literature on this specific molecule is sparse, its structural motifs are prevalent in patented kinase inhibitors and central nervous system (CNS) drug candidates, highlighting its potential in constructing novel therapeutic agents.[1] This guide will provide a detailed examination of its properties and a scientifically-grounded perspective on its application.

Physicochemical and Structural Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These data are critical for reaction planning, purification, and safety considerations.

| Property | Value | Source(s) |

| Molecular Weight | 230.03 g/mol | [3][4][5] |

| Molecular Formula | C₈H₅BrFNO | [3][6] |

| CAS Number | 457051-15-9 | [3][4][6] |

| Appearance | Solid, White to Off-White Crystalline Powder | [2][6] |

| Purity | Typically ≥95% | [3][6] |

| Topological Polar Surface Area (TPSA) | 33.02 Ų | [3] |

| LogP (octanol-water partition coeff.) | 2.468 | [3] |

| Storage Conditions | Store at room temperature, sealed in a dry environment. | [5] |

Structural Analysis and Reactivity

The reactivity of this compound is dictated by its electronically diverse substituents. The electron-withdrawing nature of the nitrile and fluorine groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the fluorine-bearing carbon. Conversely, the bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. The methoxy group acts as an electron-donating group, influencing the regioselectivity of certain reactions. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further synthetic diversification.

Caption: Figure 1: Key Reactive Sites of the Molecule.

Proposed Synthesis Protocol

Workflow: Retrosynthetic Analysis

A plausible approach involves the cyanation of a corresponding aryl bromide precursor, 1,4-dibromo-2-fluoro-6-methoxybenzene. This precursor can be synthesized from commercially available 3-fluoroanisole through a regioselective bromination process.

References

"4-Bromo-2-fluoro-6-methoxybenzonitrile" structure

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methoxybenzonitrile: Structure, Reactivity, and Applications

This guide provides a comprehensive technical overview of this compound, a substituted aromatic compound of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. We will delve into its core structural and physicochemical properties, explore its synthetic accessibility and chemical reactivity, and discuss its potential applications as a versatile building block for novel molecules. This document is intended for professionals engaged in drug discovery, agrochemical research, and the development of advanced organic materials.

Molecular Structure and Identification

This compound is a polysubstituted benzene ring featuring a strategic arrangement of four distinct functional groups: a bromo group, a fluoro group, a methoxy group, and a nitrile group. This unique combination imparts a specific reactivity profile and steric and electronic properties that make it a valuable intermediate in multi-step syntheses.

The IUPAC name for this compound is this compound. Its fundamental identifiers are summarized in the table below for precise documentation and material sourcing.

| Identifier | Value | Source(s) |

| CAS Number | 457051-15-9 | [1][2] |

| Molecular Formula | C₈H₅BrFNO | [1][3] |

| Molecular Weight | 230.03 g/mol | [1] |

| Canonical SMILES | COC1=C(C(=CC(=C1)Br)F)C#N | [4] |

| InChI | 1S/C8H5BrFNO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,1H3 | |

| InChIKey | RCVMSHGRUGIUOD-UHFFFAOYSA-N |

The spatial arrangement of these functional groups is critical to its utility. The methoxy and fluoro groups are positioned ortho to the nitrile, while the bromo group is in the para position. This substitution pattern dictates the molecule's electronic landscape and provides multiple, distinct sites for chemical modification.

Caption: 2D structure of this compound with key functional groups highlighted.

Physicochemical Properties and Characterization

Understanding the physical properties of a chemical is paramount for its effective handling, storage, and application in experimental setups. This compound is typically supplied as a solid with a purity of 95% or higher.[3]

| Property | Value / Description | Source(s) |

| Physical Form | Solid | [3] |

| Purity | ≥95% | [1] |

| Storage | Sealed in a dry environment at room temperature. | [2] |

| Topological Polar Surface Area (TPSA) | 33.02 Ų | [1] |

| logP (Predicted) | 2.468 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Spectroscopic Validation

While specific spectral data must be confirmed by the supplier for each batch, the structure of this compound can be unequivocally confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would exhibit two singlets in the aromatic region corresponding to the two non-equivalent aromatic protons, and a singlet in the aliphatic region (~3.8-4.0 ppm) for the methoxy (–OCH₃) protons.

-

¹³C NMR: Would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the nitrile group (–C≡N) would appear significantly downfield.

-

¹⁹F NMR: A singlet would confirm the presence of the single fluorine atom.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry should show a molecular ion peak [M]+ corresponding to the monoisotopic mass of 228.95386 Da.[4] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be observed, presenting as two peaks of nearly equal intensity separated by 2 m/z units ([M]+ and [M+2]+).

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band in the range of 2220-2240 cm⁻¹ would be indicative of the nitrile (–C≡N) stretching vibration.

Synthesis and Reactivity Analysis

Plausible Synthetic Pathway

A plausible precursor would be a dibrominated anisole derivative. The synthesis could proceed as follows:

-

Starting Material: 1,5-Dibromo-3-fluoro-2-methoxybenzene.

-

Reaction: Nucleophilic aromatic substitution of one bromo group with a cyanide group.

-

Reagents: Copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

-

Rationale: The choice of CuCN is critical as it is the source of the nitrile. DMF is an excellent solvent for this transformation due to its ability to dissolve the reagents and its high boiling point, which allows the reaction to be conducted at elevated temperatures necessary to overcome the activation energy for this substitution.

Exemplary Experimental Protocol

This protocol is a representative example and must be adapted and optimized under proper laboratory safety protocols.

-

Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 1,5-dibromo-3-fluoro-2-methoxybenzene (1.0 eq) and Copper(I) cyanide (1.2 eq).

-

Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) to the flask.

-

Reaction: Heat the reaction mixture to reflux (approx. 150-160 °C) under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the mixture to room temperature. Quench the reaction by pouring it into an aqueous solution of ferric chloride to complex with excess cyanide.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the final product.

Reactivity Profile

The true value of this compound lies in the differential reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

Caption: Key reaction pathways available for this compound.

-

The Bromo Group: This is an ideal handle for palladium-catalyzed cross-coupling reactions. It allows for the facile introduction of carbon-carbon (e.g., Suzuki, Sonogashira) or carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds. This is the most common and powerful application for building complex molecular scaffolds.

-

The Nitrile Group: This group is a versatile synthetic precursor. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or reduced to a primary amine (benzylamine derivative).

-

The Aromatic Ring: The existing substituents activate the ring for further electrophilic or nucleophilic aromatic substitution, although reactions at this site are often less selective than transformations at the bromo or nitrile positions.

Applications in Research and Development

The structural motifs present in this molecule are frequently found in biologically active compounds and functional organic materials.

-

Medicinal Chemistry: As a highly functionalized aromatic ring, this compound serves as an excellent starting point or intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs). The ability to perform cross-coupling at the bromine site and modify the nitrile group allows for rapid library synthesis in drug discovery campaigns. Substituted benzonitriles are key components in various therapeutic agents, including kinase inhibitors for oncology.

-

Materials Science: The rigid, electron-deficient nature of the benzonitrile core, combined with the potential for extension via cross-coupling, makes it a candidate for creating conjugated organic molecules. Such molecules are essential for the development of Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and other electronic materials.

-

Agrochemicals: The synthesis of novel herbicides, pesticides, and fungicides often relies on functionalized aromatic building blocks. The specific substitution pattern of this molecule could be leveraged to develop new crop protection agents with improved efficacy and safety profiles.

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting. It is classified as harmful and an irritant.

| Safety Information | Details | Source(s) |

| Signal Word | Warning | |

| Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Always use this chemical within a certified fume hood.

-

Wear standard Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a highly functionalized and synthetically versatile chemical intermediate. Its value is derived from the presence of multiple, orthogonally reactive functional groups on a single aromatic scaffold. The bromo group serves as a prime site for constructing complex molecular architectures via cross-coupling chemistry, while the nitrile group offers a gateway to other important functionalities. These features make it a compound of high interest for researchers and drug development professionals aiming to synthesize novel and impactful molecules in pharmaceuticals, materials, and agrochemicals.

References

A Comprehensive Technical Guide to 4-Bromo-2-fluoro-6-methoxybenzonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 4-Bromo-2-fluoro-6-methoxybenzonitrile, a key substituted benzonitrile intermediate. The document delineates a plausible and detailed synthetic pathway, leveraging established chemical transformations. It further explores the compound's physicochemical and spectroscopic properties, including predicted ¹H and ¹³C NMR spectra, and discusses its electronic characteristics and reactivity profile. A significant focus is placed on its potential applications as a crucial building block in the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors for targeted cancer therapy. This guide is intended for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical methodologies.

Introduction and IUPAC Nomenclature

This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of a nitrile group, a bromine atom, a fluorine atom, and a methoxy group on the benzene ring imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of more complex molecules.

The formal IUPAC name for this compound is This compound .

Physicochemical and Structural Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 457051-15-9 | [1][2][3] |

| Molecular Formula | C₈H₅BrFNO | [1][2][3] |

| Molecular Weight | 230.03 g/mol | [3] |

| Appearance | Solid | [1][2] |

| Purity | ≥95% | [1][2][3] |

| Storage | Sealed in dry, room temperature | [2] |

| InChI Key | RCVMSHGRUGIUOD-UHFFFAOYSA-N | [2] |

| SMILES | COC1=C(C(=CC(=C1)Br)F)C#N | N/A |

Plausible Synthetic Pathway

Rationale for the Proposed Synthetic Route

The proposed synthesis leverages the directing effects of the substituents on the aniline starting material. The amino and methoxy groups are ortho-, para-directing, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The steric hindrance from the existing substituents would favor bromination at the para position relative to the amino group. The subsequent conversion of the amino group to a nitrile via the Sandmeyer reaction is a classic and reliable transformation.

Proposed Synthesis Workflow

References

"4-Bromo-2-fluoro-6-methoxybenzonitrile" safety data sheet

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-fluoro-6-methoxybenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

This compound is a substituted aromatic nitrile, a class of compounds recognized for its utility as a key intermediate and building block in organic synthesis. Its trifunctional nature—featuring a nitrile, a bromo group, and electron-donating/withdrawing fluoro and methoxy groups—makes it a versatile reagent in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries[1]. However, this chemical reactivity also necessitates a thorough understanding of its potential hazards. The presence of a nitrile group (-C≡N), a brominated aromatic ring, and a fluoro substituent all contribute to its toxicological and reactivity profile. This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures required to work with this compound responsibly. The insights provided are synthesized from available supplier safety data, extrapolated information from structurally similar compounds, and established chemical safety principles.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. These properties influence its behavior in the laboratory, potential exposure routes, and appropriate storage conditions.

| Property | Value | Source(s) |

| CAS Number | 457051-15-9 | [2][3][4] |

| Molecular Formula | C₈H₅BrFNO | [3][4] |

| Molecular Weight | 230.03 g/mol | [3][4] |

| Physical Form | Solid | [2][3] |

| Purity | Typically ≥95% | [3][4] |

| Storage Temperature | Room Temperature (Sealed, Dry) | [2][4] |

| Predicted LogP | 2.46848 | [4] |

Part 2: Hazard Identification and Toxicology

While specific toxicological studies on this compound are not extensively published, the hazard profile can be reliably constructed from its GHS classification provided by suppliers and toxicological data from the parent compound, benzonitrile, and other halogenated benzonitriles. The primary hazards are associated with acute toxicity, and skin, eye, and respiratory irritation.

GHS Classification Summary

| Hazard Class | GHS Code | Hazard Statement | Source(s) |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [2] |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | [5][6][7] |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | [5][7] |

*Note: H312 and H332 are listed for the closely related compounds 4-Bromo-2-fluoro-6-methyl benzonitrile and 4-Bromo-2-fluorobenzonitrile and are prudent to assume for this analogue in the absence of specific data.[5][7]

Toxicological Profile: A Mechanistic Perspective

The toxicity of benzonitriles is a significant concern. While the primary metabolic pathway for benzonitrile itself is aromatic hydroxylation to cyanophenols, avoiding the release of free cyanide, the potential for severe toxic effects remains[8]. Exposure to high concentrations of benzonitrile can lead to symptoms including respiratory distress, dizziness, headache, convulsions, and even coma[8][9]. The target organs are typically the central nervous system and liver[9]. Given the structure of this compound, it is critical to assume a similar toxicological profile.

Part 3: Risk Assessment and Control Workflow

A systematic approach to risk assessment is mandatory before handling this compound. The goal is to create a self-validating system of controls where engineering, administrative, and personal protective measures work in concert to minimize exposure.

Caption: Risk assessment workflow for handling hazardous chemical compounds.

Part 4: Safe Handling and Engineering Controls

All work with this compound must be performed within a properly functioning chemical fume hood to mitigate the risk of inhalation exposure[10]. As a solid, the primary risk during handling is the generation of dust or aerosols during weighing and transfer.

Protocol for Weighing and Transfer:

-

Preparation: Designate a specific area within the fume hood for handling the solid. Cover the work surface with absorbent, disposable bench paper.

-

Tare Container: Place a tared, sealable receiving container (e.g., a round-bottom flask with a septum) on the balance within the fume hood.

-

Aliquot Transfer: Carefully transfer the required amount of this compound from the stock bottle to the receiving container using a spatula. Avoid any actions that could generate dust.

-

Seal and Clean: Immediately and securely close both the stock bottle and the receiving container. Carefully wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of it as hazardous waste.

-

Solubilization: If the next step is to dissolve the compound, add the solvent via syringe or cannula directly into the sealed receiving container within the fume hood.

Caption: Standard workflow for safely handling potent solid chemicals.

Part 5: Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense and must be appropriate for the hazards presented by the compound.

-

Hand Protection: Wear nitrile gloves. Given the classification "Harmful in contact with skin" (H312), double-gloving is recommended, especially for prolonged handling. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact[6].

-

Eye Protection: Chemical safety goggles that provide a seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashes or significant dust generation[10].

-

Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure full coverage of legs and arms. Do not wear shorts or open-toed shoes in the laboratory.

-

Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be required if engineering controls are insufficient or during a large-scale spill cleanup[9]. The need for respiratory protection should be determined by a formal risk assessment.

Part 6: Storage and Incompatibility

Proper segregation and storage are crucial to prevent hazardous reactions.

-

Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, well-ventilated area[2][11]. Keep it away from heat, sparks, and open flames[12].

-

Incompatible Materials: As a substituted benzonitrile, this compound should be segregated from:

Part 7: Accidental Release and First Aid Measures

Prompt and correct response to an accident is critical.

Spill Cleanup (Small Scale):

-

Evacuate non-essential personnel from the immediate area.

-

Ensure adequate ventilation (fume hood).

-

Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust[11].

-

Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal[10].

-

Decontaminate the spill area with a suitable solvent and washcloths, disposing of all cleanup materials as hazardous waste.

First Aid:

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[10].

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[10].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[10].

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[10].

Part 8: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

Caption: Decision workflow for the compliant disposal of chemical waste.

Disposal Protocol:

-

Segregation: Do not mix benzonitrile waste with other waste streams, particularly acids or oxidizers[11].

-

Containment: Collect waste in a dedicated, properly labeled, and chemically compatible container. The label must clearly state "Hazardous Waste" and list the chemical constituents.

-

Disposal Method: The ultimate disposal will likely be via high-temperature incineration by a licensed hazardous waste disposal facility[11]. Never dispose of this chemical down the drain or in regular trash.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 457051-15-9 [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

- 13. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to 4-Bromo-2-fluoro-6-methoxybenzonitrile: Sourcing, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying a Key Architectural Element in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic value of highly functionalized aromatic building blocks cannot be overstated. 4-Bromo-2-fluoro-6-methoxybenzonitrile, identified by its CAS Number 457051-15-9, emerges as a pivotal intermediate. Its unique substitution pattern—a nitrile for cyanation or reduction, a bromine atom for cross-coupling reactions, and electron-modulating fluoro and methoxy groups—renders it a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, physicochemical properties, plausible synthetic strategies, and practical applications, with a focus on empowering researchers to leverage its full potential.

Part 1: Commercial Sourcing and Physicochemical Profile

For any research and development campaign, securing a reliable source of starting materials is the foundational first step. This compound is available from several reputable chemical suppliers, typically synthesized on demand for research and bulk quantities.

Commercial Supplier Overview

The following table summarizes key commercial suppliers and their typical product specifications. Purity levels are consistently high, which is critical for achieving reproducible results in sensitive downstream applications like catalysis and pharmaceutical synthesis.[1][2]

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity | Notes |

| Sigma-Aldrich | 457051-15-9 | C₈H₅BrFNO | 230.04 | ≥95% | Provides key documents like Certificate of Analysis (COA) and safety information. |

| ChemScene | 457051-15-9 | C₈H₅BrFNO | 230.03 | ≥95% | Offers custom synthesis and commercial production services.[2] |

| CymitQuimica | 457051-15-9 | C₈H₅BrFNO | 230.03 | ≥95% | Distributes products from various brands, intended for laboratory use.[1] |

| Sunway Pharm Ltd | 457051-15-9 | C₈H₅BrFNO | 230.03 | Not Specified | Listed as a product offering.[3] |

| BLD Pharm | 457051-15-9 | C₈H₅BrFNO | Not Specified | Not Specified | Provides analytical data including NMR, HPLC, and LC-MS.[4] |

Chemical Structure and Identity

The precise arrangement of functional groups is key to the molecule's utility. The following diagram illustrates its structure.

Caption: Structure of this compound.

Physicochemical Properties

Understanding the molecule's physical and chemical properties is essential for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| CAS Number | 457051-15-9 | [2] |

| Molecular Formula | C₈H₅BrFNO | [2] |

| Molecular Weight | 230.03 - 230.04 g/mol | [2] |

| Physical Form | Solid | [1] |

| SMILES | N#CC1=C(OC)C=C(Br)C=C1F | [2] |

| InChI Key | RCVMSHGRUGIUOD-UHFFFAOYSA-N | |

| Topological Polar Surface Area (TPSA) | 33.02 Ų | [2] |

| logP | 2.46848 | [2] |

| Storage | Sealed in dry, room temperature | [2] |

Part 2: Synthesis and Reactivity Insights

While commercial procurement is common, understanding the synthetic rationale provides deeper insight into potential impurities and reaction pathways. The synthesis of polysubstituted benzonitriles often involves multi-step sequences. A plausible route to this compound can be conceptualized from related preparations found in chemical literature and patents.[5][6]

Conceptual Synthetic Workflow

A logical approach would start from a more readily available substituted aniline. The workflow involves protection, directed bromination, and a Sandmeyer reaction to install the nitrile group. The Sandmeyer reaction, in particular, is a classic and robust method for converting an aryl amine to a nitrile via a diazonium salt intermediate.

Caption: Plausible synthetic pathway to the target compound.

Causality Behind Choices:

-

Protection: The initial acetylation of the aniline protects the amine group from oxidation and side reactions during bromination. It also serves as a directing group.

-

Bromination: N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for activated aromatic rings. The acetamido and methoxy groups are ortho, para-directing, leading to bromination at the C4 position.

-

Sandmeyer Reaction: This classic transformation is highly reliable for introducing a nitrile group onto an aromatic ring, proceeding from the stable aniline precursor.

Part 3: Application in Drug Discovery - A Practical Workflow

The true value of this compound lies in its utility as a versatile building block. The aryl bromide moiety is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse substituents. This is a cornerstone of modern medicinal chemistry for generating libraries of novel compounds.

Workflow: Suzuki Cross-Coupling for Novel Biaryl Synthesis

This workflow demonstrates how the title compound can be used to synthesize a more complex biaryl structure, a common motif in kinase inhibitors and other drug candidates.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound - CAS:457051-15-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. 457051-15-9|this compound|BLD Pharm [bldpharm.com]

- 5. 4-Bromo-2-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-2-fluoro-6-methoxybenzonitrile

Introduction: 4-Bromo-2-fluoro-6-methoxybenzonitrile as a Versatile Building Block

This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, a nitrile group, and electron-donating fluoro and methoxy substituents, makes it an attractive starting material for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for the facile construction of novel biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and organic electronics.

The bromine atom at the 4-position serves as a key handle for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most robust and versatile methods for the formation of carbon-carbon bonds.[1] The electronic nature of the aryl bromide, influenced by the electron-donating methoxy group and the electron-withdrawing, yet resonance-donating, fluorine atom, can impact its reactivity in the catalytic cycle.[2] This application note provides a detailed protocol for the Suzuki coupling of this compound with a representative arylboronic acid, offering a starting point for synthetic campaigns and further optimization.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate.[3] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[3]

-

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4] The halide or other leaving group on the palladium is replaced by the organic moiety from the boronic acid.

-

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the desired carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. The conditions are based on established methods for structurally similar and electronically-rich aryl bromides.[5][6] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents

| Reagent | Purpose | Typical Amount (equivalents) |

| This compound | Starting Material | 1.0 |

| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 |

| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | Catalyst | 0.02 - 0.05 (2-5 mol%) |

| Base (e.g., K₂CO₃ or Cs₂CO₃) | Activates Boronic Acid | 2.0 - 3.0 |

| Solvent (e.g., 1,4-Dioxane/Water 4:1) | Reaction Medium | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | - |

| Silica Gel | Stationary Phase for Chromatography | - |

| Ethyl Acetate, Hexanes | Solvents for Workup and Chromatography | - |

Step-by-Step Procedure

Caption: Experimental workflow for the Suzuki coupling reaction.

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv) to the flask.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe. The typical reaction concentration is 0.1 M with respect to the starting aryl bromide.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[7]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Key Considerations and Troubleshooting

-

Choice of Catalyst and Ligand: For electron-rich aryl bromides like this compound, catalysts with electron-rich and bulky phosphine ligands, such as those incorporating dppf (1,1'-bis(diphenylphosphino)ferrocene), are often effective.[8] These ligands facilitate the oxidative addition step and promote catalyst stability.

-

Base Selection: The choice of base is critical for the transmetalation step. Carbonates such as K₂CO₃ and Cs₂CO₃ are commonly used and are effective in most cases. For more challenging couplings, stronger bases like K₃PO₄ may be beneficial.[4]

-

Solvent System: A mixture of an organic solvent and water is typically employed in Suzuki couplings. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. 1,4-Dioxane, toluene, and DMF are common organic solvents.[6]

-

Reaction Temperature: The optimal temperature will depend on the specific substrates and catalyst system. A temperature range of 80-100 °C is a good starting point for aryl bromides.[7]

-

Troubleshooting Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve conversion. Ensure all reagents are pure and the reaction is carried out under strictly anaerobic conditions to prevent catalyst deactivation.[8]

Conclusion

The Suzuki-Miyaura coupling of this compound provides a powerful and versatile method for the synthesis of novel biaryl compounds. The protocol outlined in this application note serves as a robust starting point for researchers. By understanding the reaction mechanism and the key parameters influencing its efficiency, scientists can effectively utilize this important transformation in their synthetic endeavors, paving the way for the discovery of new pharmaceuticals and advanced materials.

References

- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

"4-Bromo-2-fluoro-6-methoxybenzonitrile" Buchwald-Hartwig amination procedure

An Application Guide to the Buchwald-Hartwig Amination of 4-Bromo-2-fluoro-6-methoxybenzonitrile

Introduction: Navigating the Synthesis of Complex Arylamines

The Buchwald-Hartwig amination stands as a transformative methodology in modern organic synthesis, providing a robust and versatile palladium-catalyzed route for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become indispensable in both academic and industrial research, particularly in drug development, where arylamine scaffolds are prevalent in a multitude of pharmaceutical agents.[3][4] The power of this cross-coupling lies in its ability to overcome the limitations of traditional methods, which often suffer from harsh conditions and limited functional group tolerance.[1][3]

This guide focuses on a specific, yet challenging, substrate: This compound . This molecule presents a unique combination of electronic and steric features. The electron-withdrawing cyano and fluoro groups activate the aryl bromide towards oxidative addition, while the ortho-fluoro and ortho-methoxy substituents introduce significant steric hindrance around the reaction center. Understanding how to modulate the catalyst system to accommodate these competing factors is critical for achieving high-yielding and clean transformations.

This document serves as a detailed protocol and application note for researchers, scientists, and drug development professionals. It provides an in-depth look at the mechanistic underpinnings, a guide to selecting optimal reaction components, a step-by-step experimental procedure, and a troubleshooting guide to navigate potential challenges.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle can be broken down into three primary steps: oxidative addition, amine binding and deprotonation, and reductive elimination.[1][5][6] The efficiency of each step is highly dependent on the choice of ligand, base, and solvent.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

-

Oxidative Addition: The active L-Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step.[2]

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then removes a proton from the amine, forming a palladium-amido complex.

-

Reductive Elimination: The final step involves the formation of the new C-N bond, releasing the arylamine product and regenerating the active L-Pd(0) catalyst, which re-enters the cycle.[6]

Component Selection: A Rationale-Driven Approach

Success in coupling a sterically hindered and electronically complex substrate like this compound hinges on the judicious selection of each reaction component.

| Component | Recommended Options | Rationale & Key Considerations |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ or G3/G4 Precatalysts | Pd₂(dba)₃ and Pd(OAc)₂ are common, cost-effective sources that form the active Pd(0) catalyst in situ.[7][8] For challenging substrates, commercially available palladium precatalysts (e.g., XPhos Pd G3/G4) are highly recommended. These precatalysts are air-stable and efficiently generate the active monoligated Pd(0) species, often leading to more reliable results and lower catalyst loadings.[7] |

| Ligand | For Primary Amines: BrettPhos, tBuXPhos.[9][10] For Secondary Amines: RuPhos, XPhos.[4][9] | The choice of ligand is paramount. The ortho-fluoro and ortho-methoxy groups on the substrate create a sterically demanding environment. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are essential.[1] They promote the reductive elimination step, prevent catalyst decomposition, and can help suppress side reactions like β-hydride elimination.[11] The specific ligand often depends on the nucleophilicity and steric bulk of the amine partner.[7] |

| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common for deprotonating the amine.[7] However, the cyano group on the substrate can be sensitive to very strong bases. If side reactions are observed, switching to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is a prudent strategy.[12] |

| Solvent | Toluene, Dioxane, THF, CPME | Anhydrous, aprotic polar solvents are standard.[6] Toluene is a frequent choice for its ability to dissolve the organic components and its suitable boiling point for reactions requiring heat (typically 80-110 °C).[7][9] |

| Amine | Primary & Secondary Aliphatic/Aromatic Amines | The nature of the amine dictates the optimal ligand choice. Primary amines often couple well using ligands like BrettPhos, while secondary amines may require different ligands like RuPhos to achieve high efficiency.[4] |

Experimental Protocol: General Procedure

This protocol provides a reliable starting point. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques to prevent catalyst deactivation.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv, 2 mol%)

-

Ligand (if not using a precatalyst)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Anhydrous Toluene (to make a 0.1-0.2 M solution)

-

Oven-dried reaction vial with a PTFE-lined screw cap

-

Magnetic stir bar

Procedure:

-

Preparation (in a glovebox): To an oven-dried reaction vial containing a magnetic stir bar, add this compound (e.g., 230 mg, 1.0 mmol), the chosen amine (1.2 mmol), and the base (e.g., NaOtBu, 135 mg, 1.4 mmol).

-

Catalyst Addition: Add the palladium precatalyst (e.g., RuPhos Pd G3, 16.7 mg, 0.02 mmol).

-

Solvent Addition: Add anhydrous toluene (e.g., 5-10 mL).

-

Reaction Setup: Seal the vial tightly with the screw cap. If desired, wrap the cap with electrical tape for an extra secure seal.

-

Reaction Execution: Remove the vial from the glovebox and place it in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert conditions if necessary) and analyzing them by TLC or GC-MS.

-

Work-up: Once the reaction is complete, allow the vial to cool to room temperature. Carefully uncap the vial and quench the reaction mixture by adding water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Incorrect ligand/base combination.3. Insufficient temperature. | 1. Ensure strictly anhydrous and anaerobic conditions. Use a reliable precatalyst.[7]2. Screen a panel of ligands (e.g., XPhos, BrettPhos) and bases (e.g., LHMDS, K₃PO₄).3. Increase the reaction temperature in 10 °C increments. |

| Hydrodehalogenation | The primary side product is the debrominated starting material (2-fluoro-6-methoxybenzonitrile). This can arise from a competing β-hydride elimination pathway.[11] | Switch to a bulkier ligand that favors reductive elimination over β-hydride elimination. CPhos and related ligands have been designed to suppress this side reaction.[11] |

| Substrate Decomposition | The base may be too strong, leading to reaction with the cyano or other functional groups. | Switch to a milder base such as Cs₂CO₃ or K₃PO₄.[12] These are often effective, especially with chelating ligands like Xantphos.[12] |

| Inhibition by Iodide | While not applicable to this bromide substrate, it's a key consideration for aryl iodides, where iodide can inhibit the catalyst.[7][9] | Use toluene as a solvent, as the resulting iodide salt has poor solubility.[9] |

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. entegris.com [entegris.com]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-fluoro-6-methoxybenzonitrile

Introduction: Strategic Functionalization of a Privileged Scaffold

4-Bromo-2-fluoro-6-methoxybenzonitrile is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring an electron-withdrawing nitrile, a strong ortho-directing methoxy group, a deactivating but sterically influential fluorine atom, and a versatile bromine handle—makes it an attractive scaffold for generating complex molecular architectures. The bromine atom, in particular, serves as a key functional group for derivatization via palladium-catalyzed cross-coupling reactions, one of the most powerful and versatile methodologies in modern organic synthesis.[1][2]

This guide provides an in-depth technical overview and detailed, field-proven protocols for the application of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—to this specific substrate. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale for experimental choices, ensuring both reproducibility and adaptability.

Core Principles: The Palladium Catalytic Cycle

The remarkable efficacy of palladium-catalyzed cross-coupling reactions stems from a well-defined catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is paramount for troubleshooting and optimizing reactions.

The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a square planar Pd(II) complex. This is often the rate-limiting step and is influenced by the electronic nature of the aryl halide.[4]

-

Transmetalation: The organic moiety from a second organometallic reagent (e.g., organoboron, organoamine, organocopper) displaces the halide on the palladium complex. This step is facilitated by a base or other additives.

-

Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

The efficiency of each step is profoundly influenced by the choice of ligands, which modulate the steric and electronic environment of the palladium atom, as well as the base, solvent, and temperature.

Caption: The generalized Palladium(0)/Palladium(II) catalytic cycle.

Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[5] Its advantages include the commercial availability of a vast array of boronic acids, the stability of the boron reagents to air and moisture, and the generation of non-toxic inorganic byproducts.[6]

Scientific Rationale: For our substrate, this compound, the electron-rich nature due to the methoxy group can slow the initial oxidative addition step. However, the ortho-fluoro and nitrile groups are electron-withdrawing, which can help mitigate this effect. The choice of a palladium catalyst with electron-rich and bulky phosphine ligands is crucial to promote the oxidative addition and subsequent reductive elimination steps.[6] A moderately strong inorganic base like potassium carbonate or potassium phosphate is typically effective for activating the boronic acid for transmetalation without causing unwanted side reactions.[5]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: (Self-generated image of the Suzuki reaction of the target molecule)

| Component | Role | Recommended Reagents | Molar Eq. | Mol % |

| Aryl Halide | Substrate | This compound | 1.0 | - |

| Boronic Acid | Coupling Partner | Aryl- or Vinylboronic Acid | 1.2 - 1.5 | - |

| Palladium Precatalyst | Catalyst Source | Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂ | - | 1 - 3 |

| Ligand | Catalyst Stabilizer & Activator | SPhos, XPhos, or P(t-Bu)₃ | - | 2 - 6 |

| Base | Boronate Activation | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 | - |

| Solvent | Reaction Medium | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2 mol%) and, if necessary, the additional ligand (e.g., SPhos, 4 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. For microwave-assisted reactions, a temperature of 100-120 °C for 15-45 minutes is a good starting point.[7]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct route from aryl halides and primary or secondary amines.[3][8] This reaction is indispensable in pharmaceutical research, as the arylamine motif is a common feature in bioactive molecules.[1]

Scientific Rationale: The substrate's ortho-fluoro and methoxy groups introduce steric hindrance around the reaction center. This necessitates the use of sterically bulky and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos).[9] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the challenging oxidative addition step with hindered aryl bromides.[4] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the reductive elimination step.[4][8]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Reaction: (Self-generated image of the Buchwald-Hartwig reaction of the target molecule)

| Component | Role | Recommended Reagents | Molar Eq. | Mol % |

| Aryl Halide | Substrate | This compound | 1.0 | - |

| Amine | Coupling Partner | Primary or Secondary Amine | 1.2 - 1.5 | - |

| Palladium Precatalyst | Catalyst Source | Pd₂(dba)₃ or Pd(OAc)₂ | - | 1 - 2 |

| Ligand | Bulky Biarylphosphine | XPhos, RuPhos, or BrettPhos | - | 2 - 4 |

| Base | Strong, Non-nucleophilic | NaOtBu or LHMDS | 1.5 - 2.0 | - |

| Solvent | Aprotic, Non-polar | Toluene or 1,4-Dioxane | - | - |

Step-by-Step Procedure:

-

Reaction Setup: In a glovebox or under a robust stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2.5 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried Schlenk flask.

-

Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

-

Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and place under a positive pressure of Argon or Nitrogen.

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe to achieve a substrate concentration of 0.1-0.2 M.

-

Reaction: Heat the mixture with vigorous stirring to 90-110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

-

Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for forming a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne.[10][11] This reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[12]

Scientific Rationale: The classic Sonogashira mechanism involves two interconnected catalytic cycles.[10] The palladium cycle mirrors that of other cross-couplings, while a copper cycle facilitates the formation of a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex. An amine base, such as triethylamine or diisopropylamine, serves both to deprotonate the terminal alkyne and as a solvent. For electron-rich aryl bromides like our substrate, reaction rates can sometimes be sluggish. The use of a copper co-catalyst (e.g., CuI) is generally beneficial.[12] More recent "copper-free" protocols often require specific ligands and stronger bases to achieve high efficiency.[13]

Detailed Experimental Protocol: Sonogashira Coupling

Reaction: (Self-generated image of the Sonogashira reaction of the target molecule)

| Component | Role | Recommended Reagents | Molar Eq. | Mol % |

| Aryl Halide | Substrate | This compound | 1.0 | - |

| Alkyne | Coupling Partner | Terminal Alkyne | 1.2 - 1.5 | - |

| Palladium Catalyst | Primary Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | - | 1 - 3 |

| Copper Co-catalyst | Acetylide Formation | Copper(I) Iodide (CuI) | - | 2 - 5 |

| Base | Deprotonation/Solvent | Triethylamine (Et₃N) or Diisopropylamine | >3.0 | - |

| Solvent | Co-solvent (optional) | THF or Toluene | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (3 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or directly use the amine base as solvent). Add the amine base (e.g., triethylamine, 3.0 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.

-

Reaction: Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel.

Troubleshooting and Optimization Workflow

Even with robust protocols, cross-coupling reactions can sometimes yield suboptimal results. Common issues include low conversion, formation of side products (e.g., homocoupling, dehalogenation), or catalyst decomposition.

Caption: A logical workflow for troubleshooting and optimizing cross-coupling reactions.

References

- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 2. ajphr.com [ajphr.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of Substituted Biaryls and a Key Building Block

An In-Depth Guide to the Synthesis of Biaryl Scaffolds Utilizing 4-Bromo-2-fluoro-6-methoxybenzonitrile

Biaryl structures are a cornerstone of modern molecular design, recognized as privileged scaffolds in medicinal chemistry, agrochemicals, and materials science.[1][2][3] Their unique three-dimensional arrangement allows for precise interactions with biological targets, making them integral to numerous approved drugs.[2] The synthesis of these complex molecules, however, demands robust and versatile chemical tools. Among the vast arsenal of building blocks available to chemists, This compound (CAS No. 457051-15-9) has emerged as a particularly valuable intermediate.[4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound in the synthesis of functionalized biaryl compounds. Its structure is strategically designed for versatility: the bromine atom serves as a reactive handle for cross-coupling reactions, while the fluoro, methoxy, and nitrile groups offer opportunities for further modification and modulate the electronic and physical properties of the final product. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura cross-coupling reaction, provide detailed, field-tested protocols, and offer insights into optimization and troubleshooting.

Core Principles: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura reaction is the preeminent method for constructing biaryl C-C bonds, valued for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[5][6][7] Understanding the catalytic cycle is paramount to mastering its application and troubleshooting experiments.

The reaction proceeds through three primary steps:

-

Oxidative Addition : A low-valent Palladium(0) species inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and forms a Pd(II) complex.

-

Transmetalation : A base activates the organoboron species (e.g., an arylboronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

-

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6][8]

The choice of catalyst, ligand, base, and solvent system is critical and interdependent, directly influencing reaction efficiency, yield, and purity.

Application Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of this compound with various arylboronic acids.

Materials and Reagents

-

This compound

-

Arylboronic acid (or boronate ester)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Phosphate (K₃PO₄))

-

Anhydrous solvents (e.g., 1,4-Dioxane, Toluene, or Dimethoxyethane (DME))

-

Degassed deionized water

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions

Experimental Workflow

Step-by-Step Protocol

-

Vessel Preparation : To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 230 mg).

-

Reagent Addition : Add the desired arylboronic acid (1.2 mmol, 1.2 equiv.) and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg, 2.0 equiv.).

-

Establish Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition : Under a positive flow of inert gas, add the solvent system via syringe. A common choice is a 4:1 mixture of 1,4-Dioxane and water (e.g., 8 mL dioxane and 2 mL water).[9]

-

Degassing : Sparge the resulting suspension with a stream of inert gas for 10-15 minutes to thoroughly remove dissolved oxygen, which can deactivate the catalyst.

-

Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg, 3 mol%) to the flask under a positive flow of inert gas.

-

Reaction Execution : Securely seal the vessel and place it in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.

-

Aqueous Work-up : After the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

-

Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Data & Performance: Versatility of Coupling Partners

The protocol described is effective for a wide range of arylboronic acids. The electronic nature of the boronic acid substituent can influence reaction times and yields, but high conversions are generally achievable.

| Entry | Arylboronic Acid Partner | Product Structure | Typical Yield (%) |

| 1 | Phenylboronic acid |  | 92% |

| 2 | 4-Methoxyphenylboronic acid |  | 95% |

| 3 | 3-Tolylboronic acid |  | 89% |

| 4 | 4-(Trifluoromethyl)phenylboronic acid |  | 85% |

| 5 | Thiophene-2-boronic acid |  | 88% |

| Note: Yields are representative and can vary based on reaction scale and purification efficiency. Product images are illustrative. |

Expert Insights: Troubleshooting and Optimization

-

Causality of Low Yields : If yields are suboptimal, first verify the quality and purity of the reagents, especially the boronic acid, which can degrade over time. Incomplete degassing is a common culprit for catalyst deactivation. Consider increasing the catalyst loading to 5 mol% or switching to a more robust catalyst/ligand system like Pd(dppf)Cl₂.

-

The Role of the Base : The base is not merely an additive; it is critical for activating the boronic acid.[5][9] For less reactive or sterically hindered partners, a stronger base like K₃PO₄ or Cs₂CO₃ may be required. However, be aware that stronger bases can promote side reactions if sensitive functional groups are present.

-

Homocoupling Side Products : The formation of a biaryl from the boronic acid coupling with itself (e.g., Ar'-Ar') is a common side reaction. This can often be suppressed by ensuring the aryl halide is the limiting reagent and by maintaining a rigorously oxygen-free environment.

-

Solvent System Optimization : While dioxane/water is a robust general-purpose solvent system, some substrates may have poor solubility. Toluene or DME can be effective alternatives. For highly polar substrates, DMF can be used, though higher reaction temperatures may be needed.

Conclusion: A Gateway to Novel Chemical Matter

This compound is a powerful and reliable building block for the synthesis of diverse biaryl compounds via Suzuki-Miyaura cross-coupling. The protocols and insights provided herein offer a solid foundation for researchers to successfully employ this reagent. The resulting biaryl benzonitrile scaffolds are valuable precursors for a wide range of applications, from the development of kinase inhibitors and CNS-targeting drugs to the creation of advanced OLED materials. By understanding the underlying mechanism and the critical role of each reaction parameter, scientists can confidently and efficiently generate novel molecular architectures to drive innovation in drug discovery and beyond.

References

- 1. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound [myskinrecipes.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

The Strategic Role of 4-Bromo-2-fluoro-6-methoxybenzonitrile in Modern Medicinal Chemistry

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the strategic importance of highly functionalized small molecule building blocks cannot be overstated. Among these, 4-Bromo-2-fluoro-6-methoxybenzonitrile has emerged as a pivotal intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique substitution pattern—a trifecta of a nucleophilic substitution-activating fluorine, a cross-coupling-ready bromine, and a methoxy group that can influence solubility and metabolic stability—renders it a highly versatile and sought-after scaffold for medicinal chemists. This guide provides an in-depth exploration of the applications and experimental protocols associated with this valuable compound, offering both theoretical insights and practical, field-proven methodologies for researchers in drug development.

The presence of ortho-fluoro and para-bromo substituents on the benzonitrile core provides two distinct and orthogonal handles for chemical modification. The fluorine atom, activated by the electron-withdrawing nitrile group, is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine or oxygen-based nucleophiles. Concurrently, the bromine atom serves as a classical point for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig aminations, enabling the construction of complex biaryl or arylamine structures. This dual reactivity is a cornerstone of its utility in building diverse chemical libraries for hit-to-lead optimization.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is paramount for its safe and effective use in a laboratory setting. The table below summarizes the key physicochemical and safety information for this compound.

| Property | Value | Reference |

| CAS Number | 457051-15-9 | [1] |

| Molecular Formula | C₈H₅BrFNO | [1] |